molecular formula C30H35ClN2O3 B1585518 Basic violet 11 CAS No. 2390-63-8

Basic violet 11

Cat. No.: B1585518
CAS No.: 2390-63-8
M. Wt: 507.1 g/mol
InChI Key: UOKMUTMXUMSRKM-UHFFFAOYSA-M
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Description

Basic Violet 11, also referred to as Crystal Violet, is a versatile dye extensively utilized in numerous scientific experiments and applications . It belongs to the triphenylmethane dye family and plays a crucial role in synthesizing other dyes and pigments . Being a cationic dye, it carries a positive charge at its center . This dye finds extensive use in biochemistry, immunohistochemistry, and various scientific experiments, as well as histological staining and fluorescence-based detection .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction between M-hydroxybenzoic diethylaniline and phthalic anhydride with 98% of sulfuric acid . The condensate is dissolved in alkali, and the pH value of the medium condition of the alkali dissolution is between 11 and 12 . The crystallization temperature of the alkali dissolution is from 40 to 60 DEG C, and crystals are washed by water to obtain a color base .


Molecular Structure Analysis

The molecular formula of this compound is C30H35ClN2O3 . It has a molecular weight of 507.07 . The structure of this compound depends on pH, making it a valuable acid-base indicator as well as an excellent dye .


Chemical Reactions Analysis

In strongly basic solutions, the bright color of this compound slowly fades and the solution becomes colorless . The kinetics of this “fading” reaction can be analyzed by measuring the color intensity or “absorbance” of the solution versus time to determine the rate law .


Physical and Chemical Properties Analysis

This compound is soluble in water for a palm red fluorescent light purple solution, soluble in ethanol with scarlet fluorescent red solution . The strong sulfuric acid for green light yellow, diluted in red . The dye solution to join a red hydrochloric acid .

Scientific Research Applications

Photocatalytic Degradation

Basic Violet 11, also known as Crystal Violet, has been studied for its degradation in aqueous solutions. Research by Sahoo, Gupta, and Pal (2005) explored the photocatalytic degradation of this dye using Ag-doped TiO2 under UV and simulated solar light. The study found that Ag-doped TiO2 was slightly more efficient for dye degradation, offering a potential method for treating effluents containing this dye (Sahoo, Gupta, & Pal, 2005).

Bioremoval with Microorganisms

Arunarani et al. (2013) investigated the removal of this compound using the microorganism Pseudomonas putida. This study highlighted the microbe's capability to adsorb and remove the dye from aqueous solutions, demonstrating a biological approach to dye pollution management (Arunarani et al., 2013).

Application in Solar Cell Manufacturing

This compound has also been explored for its use in the manufacture of solar cells. Badran and Badran (2013) conducted experimental work to discuss the results of using this dye in solar cells, finding it to have high durability and a high melting point, which could make it a suitable candidate for dye-sensitized solar cells (Badran & Badran, 2013).

Adsorption Studies

Research by Adak, Bandyopadhyay, and Pal (2006) focused on the use of surfactant-modified alumina for the removal of this compound from wastewater. This study provides insight into the potential of using modified adsorbents for the efficient removal of such dyes from wastewater (Adak, Bandyopadhyay, & Pal, 2006).

Electrical and Dielectric Properties

Mansour, Yahia, and Yakuphanoglu (2010) investigated the electrical and dielectrical properties of this compound. Their findings suggest that this dye is an organic semiconductor with a temperature-dependent dielectric relaxation mechanism, opening up potential applications in electronic devices (Mansour, Yahia, & Yakuphanoglu, 2010).

Mechanism of Action

Target of Action

Basic Violet 11, also known as Gentian Violet, is a cationic triphenylmethane dye . It is primarily used as a colorant in various applications, including scientific research, biochemistry, immunohistochemistry, histological staining, and fluorescent detection . The primary targets of this compound are proteins, enzymes, and other molecules in diverse biological samples .

Mode of Action

It is known that the dye can bind to proteins and other biological molecules, altering their structure and function . This interaction can lead to changes in the properties of the targeted molecules, potentially affecting their activity and role within the biological system .

Biochemical Pathways

These effects could potentially lead to changes in cellular function and behavior .

Pharmacokinetics

It is known that the dye is highly hydrophobic, which can influence its bioavailability . The hydrophobic nature of this compound allows it to readily partition into lipid membranes, potentially enhancing its uptake and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets and the specific context of its use. In some cases, the dye’s interaction with its targets can lead to changes in cellular function and behavior . The specific effects can vary widely depending on the nature of the targeted molecules and the biological system in which they are present .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the dye’s hydrophobic nature can affect its solubility and distribution in different environments . Additionally, factors such as pH and temperature can potentially influence the dye’s stability and its interaction with its targets . Therefore, the environment in which this compound is used can play a crucial role in determining its action and effectiveness .

Safety and Hazards

Basic Violet 11 is harmful if swallowed and may cause stomach discomfort . It may cause respiratory irritation and may cause irritation to eyes . It may also cause skin irritation in sensitive individuals . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Future Directions

Basic Violet 11 finds multiple applications in scientific research, including biochemistry, immunohistochemistry, histological staining, and fluorescent detection . Its usage extends to studying the structure, function, and quantification of proteins, enzymes, and other molecules in diverse biological samples . Furthermore, it aids in exploring cell signaling pathways and other cellular processes . It is mainly used for paper, manufacture color dye settles organic pigments .

Properties

IUPAC Name

[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N2O3.ClH/c1-6-31(7-2)21-15-17-25-27(19-21)35-28-20-22(32(8-3)9-4)16-18-26(28)29(25)23-13-11-12-14-24(23)30(33)34-10-5;/h11-20H,6-10H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKMUTMXUMSRKM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051737
Record name C.I.Basic Violet 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2390-63-8
Record name Rhodamine 3B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2390-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Basic Violet 11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 3,6-bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I.Basic Violet 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]xanthylium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Basic Violet 11 be used to study mitochondrial dynamics?

A1: While the provided research does not specifically investigate this compound for this purpose, it highlights the effectiveness of hydrophobic rhodamine analogues, HRB and HR101, in visualizing mitochondrial dynamics in living C. elegans []. These analogues demonstrate superior performance compared to classic mitochondrial stains like rhodamine 123 and rhodamine 6G. Further research is needed to determine if this compound shares similar properties and could be utilized for mitochondrial studies.

Q2: How can this compound be detected in security applications?

A2: Laser Desorption Mass Spectrometry (LDMS) allows for the direct detection and identification of this compound in security inks []. This technique is particularly useful for analyzing dyes on surfaces like paper currency and fabrics, even in the presence of other colorants. The process involves using a pulsed UV laser to desorb and ionize the dyes, which are then detected and identified using time-of-flight MS. This method eliminates the need for extraction steps, making it a valuable tool in forensic investigations and security applications.

Q3: What are the advantages of using hydrophobic rhodamine analogues like HRB and HR101 as fluorescent probes for mitochondria compared to traditional stains?

A3: Hydrophobic rhodamine analogues like HRB and HR101 offer several advantages over traditional mitochondrial stains []:

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